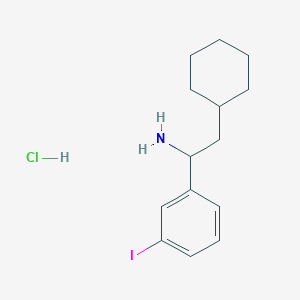![molecular formula C24H18ClN7O3 B2702871 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923515-53-1](/img/structure/B2702871.png)
2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidine ring might be formed through a cyclization reaction, while the piperazine ring could be introduced through a substitution or addition reaction. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the chlorophenyl group, for example, would likely make the molecule somewhat polar, while the multiple ring structures could potentially allow for a variety of conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carbonyl group in the chromenone ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Heteroaromatization and Synthesis of Novel Compounds
Research into the heteroaromatization with 4-hydroxycoumarin has led to the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been tested for antimicrobial activity, showcasing the potential of such structures in the development of new antimicrobial agents (El-Agrody et al., 2001).
Antimicrobial Activities
The synthesis of 1,2,4-triazole derivatives has been explored, resulting in compounds with moderate to good antimicrobial activities against various microorganisms. This research underscores the potential of incorporating triazole and related heterocycles for the development of new antimicrobial agents (Bektaş et al., 2007).
Development of Anticancer Agents
Docking studies on synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives have highlighted their potential as breast cancer treatments. These studies involve ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's analysis followed by molecular docking to evaluate anticancer activities, particularly against breast (MCF-7) cancer cell lines (Ghada E. Abd El Ghani et al., 2022).
Insecticidal Applications
A series of bioactive sulfonamide thiazole derivatives have been synthesized and shown to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work provides insights into the use of such compounds for agricultural pest control (Soliman et al., 2020).
Novel Heteroannulated Compounds
The synthesis and antimicrobial evaluation of novel heteroannulated compounds containing chromenopyridopyrimidines highlight the versatility of these structures in developing antimicrobial agents. These compounds have shown variable inhibitory effects against tested microorganisms, further supporting the potential of chromen-based heterocycles in antimicrobial research (Allehyani, 2022).
Mécanisme D'action
Target of action
Triazolopyrimidines and chromenones are known to interact with a variety of biological targets. For instance, some triazolopyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of action
The interaction of these compounds with their targets often involves the formation of hydrogen bonds and other non-covalent interactions. For example, docking studies of triazolopyrimidine derivatives have suggested that they fit well into the active site of their target proteins .
Biochemical pathways
Compounds that inhibit cdks can affect cell cycle progression and may have antitumor activity .
Pharmacokinetics
In silico studies of related compounds suggest that they may have suitable pharmacokinetic properties .
Result of action
Inhibition of cdks can lead to cell cycle arrest, which may result in the death of cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as those containing the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one may interact with similar enzymes or proteins.
Cellular Effects
In terms of cellular effects, compounds with similar structures have shown significant inhibitory effects on the growth of various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and potentially affecting cellular processes .
Temporal Effects in Laboratory Settings
Similar compounds have shown significant inhibitory activity over time against various cell lines . This suggests that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTNXQLWSAAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=O)C6=CC=CC=C6O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2702788.png)
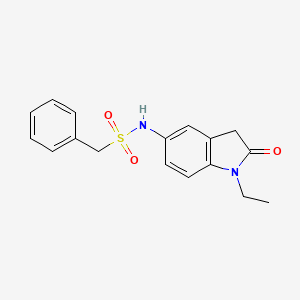

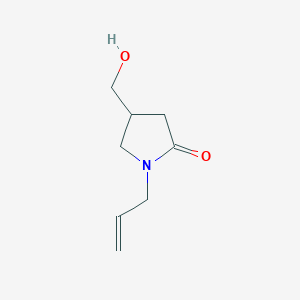
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2702796.png)
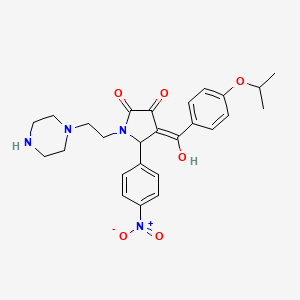
![2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2702799.png)
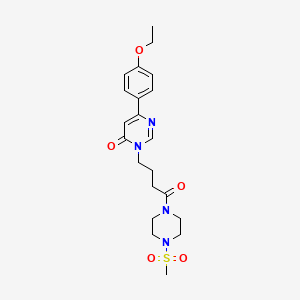
![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)
![6-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2702803.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)
![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

